molecular formula C17H19NO3 B15058907 Benzyl 2-(furan-3-yl)piperidine-1-carboxylate

Benzyl 2-(furan-3-yl)piperidine-1-carboxylate

Cat. No.: B15058907
M. Wt: 285.34 g/mol
InChI Key: ICUDDUTZTFMKKU-UHFFFAOYSA-N
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Description

Benzyl2-(furan-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of Benzyl2-(furan-3-yl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 2-(furan-3-yl)piperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Benzyl2-(furan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Benzyl2-(furan-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl2-(furan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Benzyl2-(furan-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl 2-(furan-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2

InChI Key

ICUDDUTZTFMKKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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